![molecular formula C8H15NO2S B2873684 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide CAS No. 1822334-01-9](/img/structure/B2873684.png)
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide:
Wirkmechanismus
Mode of Action
The mode of action of N-[(2S)-bicyclo[22It is known that the compound can undergo reactions with other substances such as epichlorohydrin . .
Biochemical Pathways
The biochemical pathways affected by N-[(2S)-bicyclo[22The compound is known to participate in reactions that lead to the formation of new compounds , but the downstream effects on biochemical pathways remain to be investigated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide typically begins with bicyclo[2.2.1]heptan-2-ol.
Sulfonamide Formation: The hydroxyl group of bicyclo[2.2.1]heptan-2-ol is converted to a sulfonamide group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanesulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bicyclo[2.2.1]heptane ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The unique structure of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide makes it a potential ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure.
Bicyclo[2.2.1]heptan-2-ol: The alcohol derivative.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness: N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts different chemical and biological properties compared to its analogs. This makes it particularly useful in applications where sulfonamide functionality is desired.
Eigenschaften
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-RRQHEKLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine](/img/structure/B2873603.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)
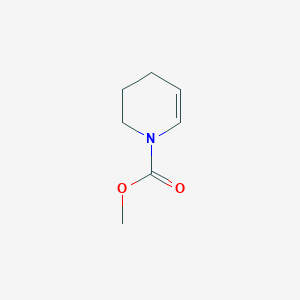
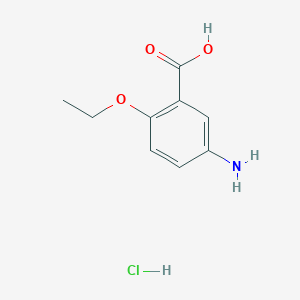
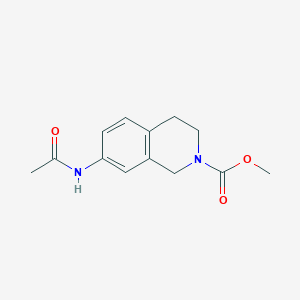
![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
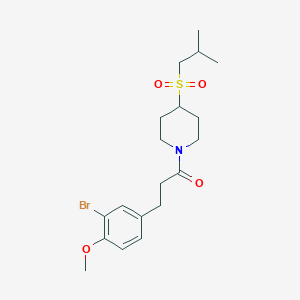
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)
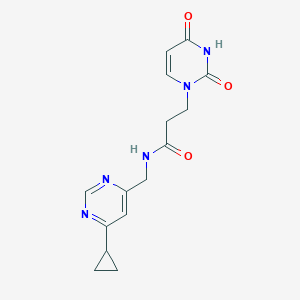
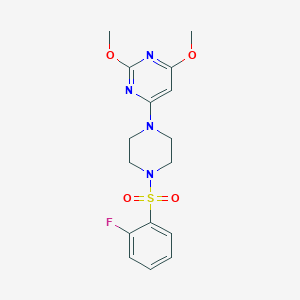
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

